

what is the chemical structure of Indolimine-214

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Compound of Interest

Compound Name: *Indolimine-214*

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An In-depth Technical Guide to Indolimine-214

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Indolimine-214**, a genotoxic metabolite produced by the gut bacterium *Morganella morganii*. This guide details its chemical properties, biological activity, and the experimental methodologies used for its characterization.

Chemical Identity and Structure

Indolimine-214, also known as Isoamylindolimine, is an organic compound with the formal name (E)-1-(1H-indol-3-yl)-N-isopentylmethanimine^[1]. It is formed through the conjugation of indole-3-carboxaldehyde and the leucine-derived metabolite 3-methylbutan-1-amine^[2].

Chemical Structure:

The chemical structure of **Indolimine-214** is characterized by an indole ring linked to an isopentyl group via an imine bridge.

Table 1: Chemical and Physical Properties of **Indolimine-214**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₈ N ₂	[1]
Formula Weight	214.3 g/mol	[1]
Appearance	A neat oil	[1]
Solubility	Soluble in Methanol	[1]
SMILES	CC(C)CC/N=C/C1=CNC2=C1 C=CC=C2	[1]
InChI	InChI=1S/C14H18N2/c1- 11(2)7-8-15-9-12-10-16-14-6- 4-3-5-13(12)14/h3-6,9- 11,16H,7-8H2,1-2H3/b15-9+	[1]
InChI Key	PRZNKSWHLNOJKF- OQLLNIDSSA-N	[1]

Biological Context and Activity

Indolimine-214 is a metabolite produced by *Morganella morganii*, a bacterium that has been found in increased abundance in the gut microbiome of patients with inflammatory bowel disease (IBD) and colorectal cancer (CRC)[1]. Its biological significance stems from its genotoxic nature and its interaction with the aryl hydrocarbon receptor (AHR).

Indolimine-214 has been demonstrated to induce DNA damage. In studies using HeLa cells, treatment with **Indolimine-214** led to an increase in the levels of γH2AX, a marker for DNA double-strand breaks, and an increase in the tail DNA percentage in comet assays[1][2].

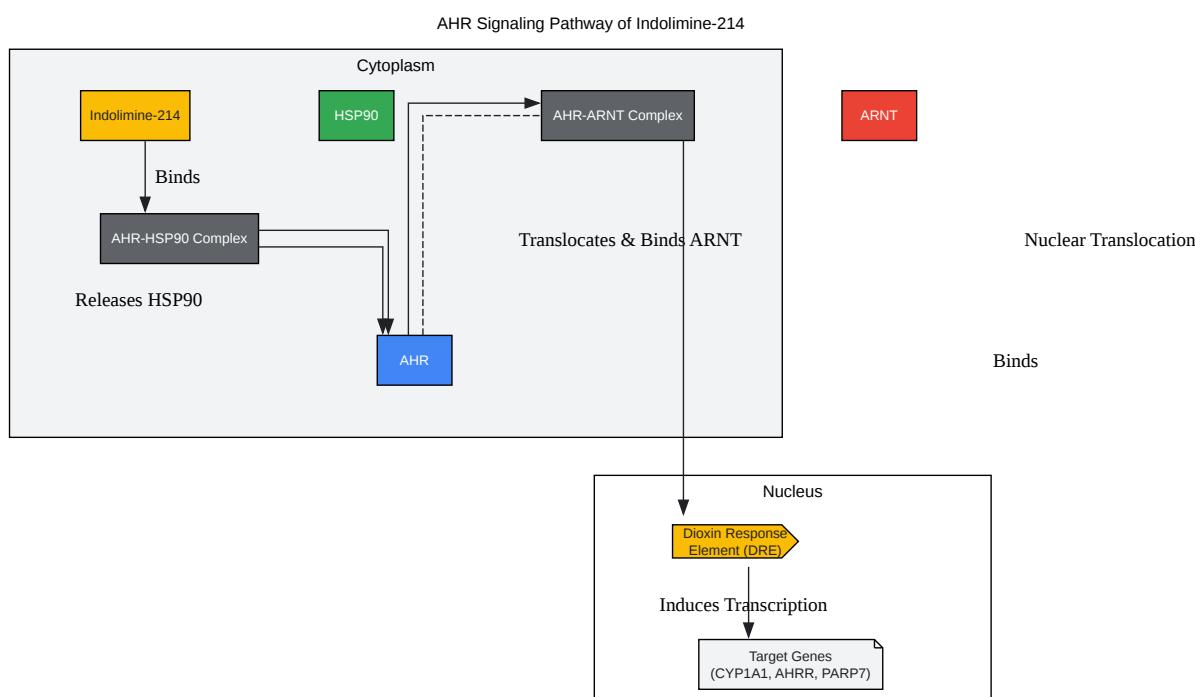
Indolimine-214 is a direct ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in various biological processes, including tumorigenesis and gastrointestinal barrier function[3][4]. Upon binding, **Indolimine-214** activates the AHR signaling pathway, leading to the transcription of target genes such as CYP1A1, AHRR, and PARP7[3]. This activation also induces the enzymatic activity of CYP1A1[3][4]. Furthermore, AHR activation by indolimines can enhance the expression of Interleukin-6 (IL-6) in colonic tumor cell lines when combined with cytokine treatment[3][4].

Table 2: Quantitative Biological Activity of **Indolimine-214**

Parameter	Cell Line	Value	Reference
EC ₅₀ for CYP1A1 mRNA induction	Caco2	97 nM	[3]
Binding Affinity (KD) to AHR PAS B domain	In silico	414 nM	[3]
γH2AX Induction	HeLa	25 and 100 µg/ml	[1]
Comet Assay (Increased Tail DNA)	HeLa	100 µg/ml	[1]

Signaling Pathway and Experimental Workflow

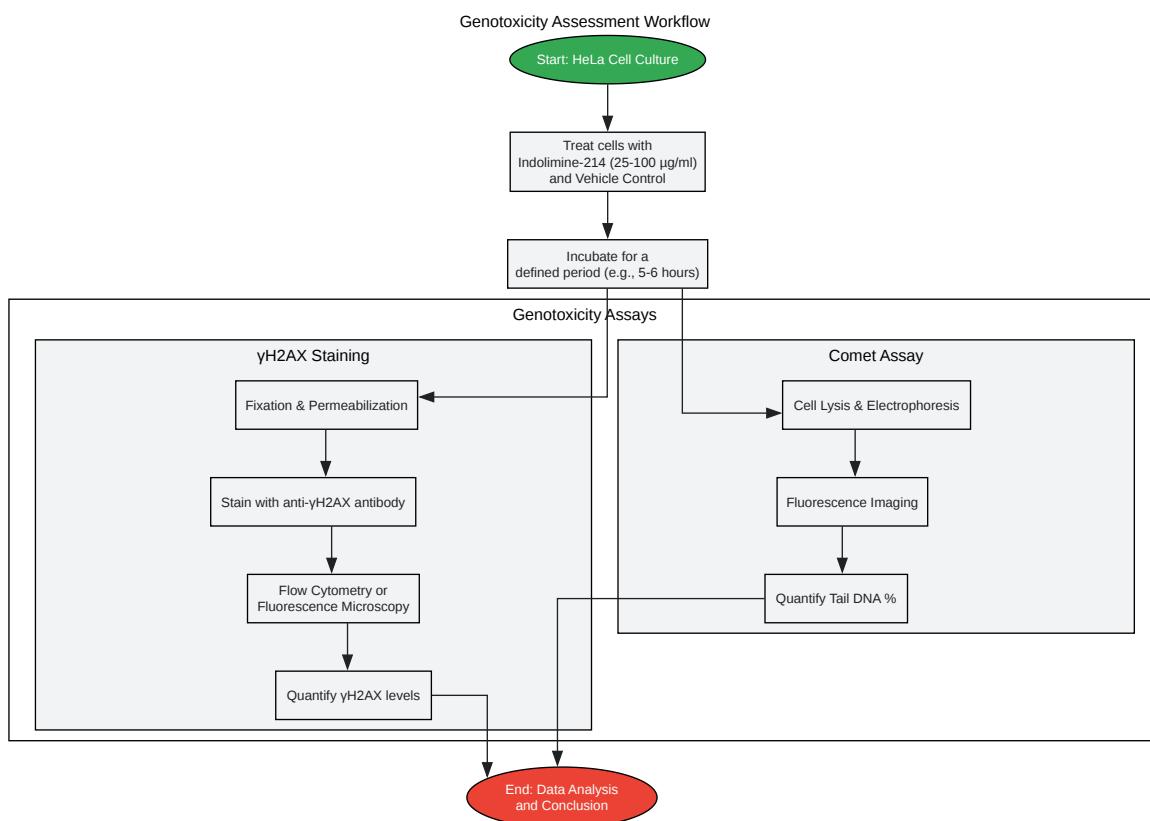
The interaction of **Indolimine-214** with the AHR initiates a cascade of molecular events, leading to the expression of target genes. The diagram below illustrates this signaling pathway.



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Caption: AHR signaling pathway activated by **Indolimine-214**.

The following diagram outlines a typical experimental workflow to assess the genotoxic effects of **Indolimine-214**.

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Caption: Workflow for assessing **Indolimine-214** genotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Indolimines are synthesized through the microbial metabolism of a primary amine and indole-3-aldehyde[3]. The synthesis of **Indolimine-214** involves the conjugation of indole-3-

carboxaldehyde with 3-methylbutan-1-amine[2]. The structural identity and purity of the synthesized compound are confirmed using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis[3].

- Cell Line: Caco2 cells are a human colorectal adenocarcinoma cell line commonly used as a model for the intestinal barrier.
- Protocol:
 - Caco2 cells are cultured under standard conditions.
 - Cells are treated with increasing concentrations of **Indolimine-214** (e.g., from nanomolar to micromolar ranges). A vehicle control (e.g., DMSO) is run in parallel.
 - For mRNA analysis, cells are typically treated for 24 hours[3].
- Objective: To quantify the induction of CYP1A1 gene expression following treatment with **Indolimine-214**.
- Protocol:
 - After treatment, total RNA is extracted from the Caco2 cells using a suitable RNA isolation kit.
 - The concentration and purity of the RNA are determined spectrophotometrically.
 - First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
 - qPCR is performed using primers specific for CYP1A1 and a reference gene (e.g., GAPDH, β-actin) for normalization.
 - The relative levels of CYP1A1 mRNA are calculated using the $\Delta\Delta Ct$ method.
 - The EC₅₀ value is determined by plotting the dose-response curve.
- Cell Line: HeLa cells, a human cervical cancer cell line.

- Treatment: Cells are treated with **Indolimine-214** at concentrations of 25 and 100 µg/ml for 5-6 hours[1][2].
- γH2AX Staining Protocol:
 - Following treatment, HeLa cells are harvested.
 - Cells are fixed and permeabilized to allow antibody access to nuclear proteins.
 - Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).
 - A fluorescently labeled secondary antibody is then added.
 - The fluorescence intensity, which is proportional to the amount of γH2AX, is quantified using flow cytometry or fluorescence microscopy[2].
- Alkaline Comet Assay Protocol:
 - After treatment, cells are embedded in a low-melting-point agarose gel on a microscope slide.
 - The cells are lysed in a high-salt solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
 - The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
 - Electrophoresis is performed, during which damaged DNA (containing breaks) migrates out of the nucleoid, forming a "comet tail".
 - The DNA is stained with a fluorescent dye, and the slides are visualized using a fluorescence microscope.
 - The percentage of DNA in the comet tail is quantified using image analysis software as a measure of DNA damage[2].

Conclusion

Indolimine-214 is a microbially-produced metabolite with significant biological activities, including genotoxicity and potent AHR agonism. Its association with *M. morganii* in the context of IBD and CRC highlights its potential role in gut health and disease pathogenesis. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the intersection of the gut microbiome, metabolism, and cancer biology. Further research into the mechanisms of **Indolimine-214**-induced DNA damage and its long-term effects *in vivo* is warranted.

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